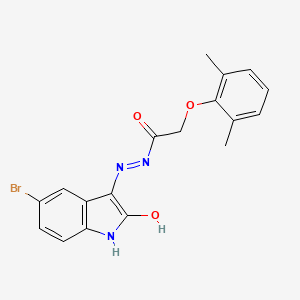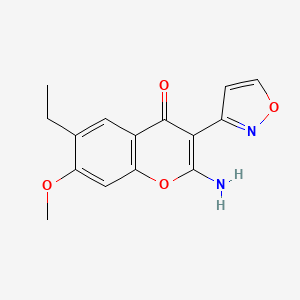
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
Overview
Description
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide is a compound known for its unique properties and applications, particularly in the field of electrochemistry. This compound is part of a class of ionic liquids that are characterized by their low melting points, high thermal stability, and excellent ionic conductivity. These properties make it an ideal candidate for use in various industrial and scientific applications, including as an electrolyte in lithium-ion batteries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide typically involves the reaction of N-Propyl-Methyl Piperidinium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any precipitated lithium chloride. The solvent is then evaporated under reduced pressure to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to minimize impurities and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidinium cation can be replaced by other nucleophiles.
Redox Reactions: It can act as an electrolyte in redox reactions, particularly in electrochemical cells.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Electrochemical Conditions: In redox reactions, the compound is used in conjunction with electrodes made of materials like platinum or graphite, under controlled voltage and current conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidinium salts, while redox reactions typically result in the formation of reduced or oxidized species relevant to the electrochemical process.
Scientific Research Applications
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of compounds and its stability under various reaction conditions.
Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes.
Medicine: Research is ongoing into its use as a medium for drug delivery systems, leveraging its ionic nature to enhance the solubility and stability of pharmaceutical compounds.
Industry: Its primary industrial application is as an electrolyte in lithium-ion batteries, where it contributes to the efficiency and longevity of the battery by providing a stable ionic environment.
Mechanism of Action
The mechanism by which N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions in solution, which can then participate in various chemical and electrochemical processes. The piperidinium cation and bis(trifluoromethylsulfonyl)imide anion interact with molecular targets such as electrodes in batteries or active sites in enzymes, facilitating reactions through ionic conduction and stabilization.
Comparison with Similar Compounds
N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide is compared with other similar ionic liquids, such as:
- 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)Imide
- 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)Imide
- Lithium Bis(trifluoromethylsulfonyl)Imide
Uniqueness: What sets this compound apart is its specific combination of the piperidinium cation and the bis(trifluoromethylsulfonyl)imide anion, which provides a unique balance of ionic conductivity, thermal stability, and chemical inertness. This makes it particularly suitable for applications requiring high-performance electrolytes, such as in advanced battery technologies .
Properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h(H,9,10,11)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXNYDBSLAVPLY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=NS(=O)(=O)C(F)(F)F)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6NO4S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872377 | |
| Record name | Bis(perfluoromethylsulfonyl)imide anion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98837-98-0 | |
| Record name | Bis(perfluoromethylsulfonyl)imide anion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
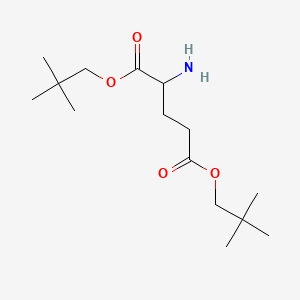
![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)

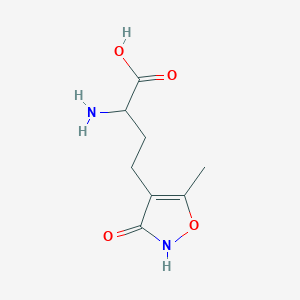
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
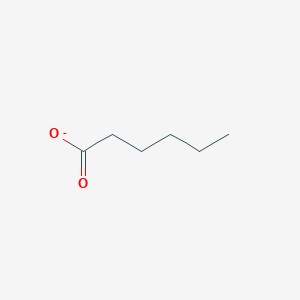
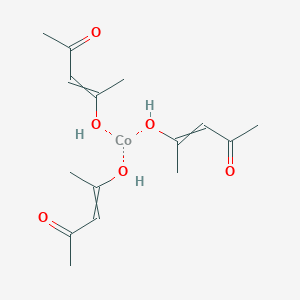
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)
